

Solubility of Fmoc-Phe-OH-13C6 in common lab solvents

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An In-depth Technical Guide on the Solubility of Fmoc-Phe-OH-¹³C₆ in Common Laboratory Solvents

Introduction

N- α -(9-Fluorenylmethoxycarbonyl)-L-phenylalanine (Fmoc-Phe-OH) is an essential building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. [1] Its 13 C₆ isotopically labeled counterpart, Fmoc-Phe-OH- 13 C₆, in which the six carbons of the phenyl ring are replaced with the 13 C isotope, is a valuable tool in quantitative proteomics and metabolic studies. The solubility of this compound in various solvents is a critical parameter for its effective use in these applications. While specific quantitative solubility data for the 13 C₆ labeled version is not readily available in the literature, the solubility is expected to be nearly identical to that of the unlabeled Fmoc-Phe-OH, as isotopic substitution typically has a negligible effect on this physical property. This guide provides a comprehensive overview of the solubility of Fmoc-Phe-OH in common laboratory solvents, along with relevant experimental protocols and workflows.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for Fmoc-Phe-OH in various solvents and solvent systems. This data is crucial for preparing stock solutions and reaction mixtures.



Solvent/Solvent System	Concentration	Molarity (mM)	Notes
Dimethyl Sulfoxide (DMSO)	100 mg/mL[2]	258.11[2]	Requires sonication; hygroscopic DMSO can impact solubility[2].
Dimethyl Sulfoxide (DMSO)	≥ 38.7 mg/mL[3]	≥ 100	-
Ethanol (EtOH)	≥ 9.42 mg/mL[3]	≥ 24.3	Requires sonication[3].
Dimethylformamide (DMF)	"clearly soluble" at 0.5 M[4][5]	500	-
10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 2.5 mg/mL[2]	≥ 6.45	Clear solution is formed[2].
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL[2]	≥ 6.45	Clear solution is formed[2].

Qualitative Solubility Information

Fmoc-Phe-OH is generally described as a white to off-white crystalline powder.[6][7] It is considered to be a highly hydrophobic compound.[6][8]

- · Good Solubility:
 - Dimethylformamide (DMF)[6][8]
 - N-Methyl-2-pyrrolidone (NMP)[6][8]
 - Acetone[9]
- Slight/Sparingly Soluble:
 - Chloroform[10]



- Dichloromethane (DCM)[9]
- Ethyl Acetate[9]

Experimental Protocols General Protocol for Determining Solubility

While a specific, detailed experimental protocol for determining the solubility of Fmoc-Phe-OH was not found in the searched literature, a general and widely accepted method for determining the solubility of a solid compound in a given solvent is as follows:

- Preparation: Add a known, excess amount of the solid Fmoc-Phe-OH to a known volume of the solvent in a sealed vial at a constant temperature.
- Equilibration: Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. Sonication can be used to aid in the initial dispersion.[2][3]
- Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
- Quantification: Determine the concentration of the dissolved Fmoc-Phe-OH in the supernatant/filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: The solubility is then expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Workflow for Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Phe-OH-¹³C₆ is its incorporation into peptide chains via Fmoc-based solid-phase peptide synthesis. The general workflow for this process is depicted below.





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